Carboxylic Acid Regioisomer Drives Divergent Antiviral vs. Antibacterial SAR: 1-COOH Enables Anti-ZIKV Entry Inhibition Not Seen with 3-COOH Analogs
Derivatives built upon the 4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylic acid scaffold (structurally analogous to the target compound's core) have been optimized into potent anti-Zika virus (ZIKV) entry inhibitors, a biological activity not reported for the 3-carboxylic acid regioisomer series. While 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives primarily exhibit antibacterial activity against E. coli, P. aeruginosa, Salmonella, and S. aureus [1], a novel series of 1-carboxylate-related derivatives (exemplified by hit 5a and optimized lead 5v) demonstrated specific inhibition of ZIKV entry [2].
| Evidence Dimension | Biological Activity Profile and Potency (Antiviral vs. Antibacterial) |
|---|---|
| Target Compound Data | Derivative 5a (based on 1-carboxylate scaffold) inhibited ZIKV-induced cytopathic effect (CPE) in Vero cells by >50% at 10 µM. Optimized derivative 5v showed EC50 values 6–20 times lower than the positive control ribavirin across multiple cell lines [2]. |
| Comparator Or Baseline | 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives (3a-3r) demonstrated potent antibacterial activity with MIC values reported against E. coli, P. aeruginosa, Salmonella, and S. aureus [1]. No anti-ZIKV activity has been reported for this 3-COOH series. |
| Quantified Difference | The 1-carboxylate scaffold enables access to a novel antiviral mechanism (ZIKV entry inhibition) with EC50 values 6-20× superior to ribavirin, whereas the 3-COOH scaffold is primarily associated with antibacterial activity. |
| Conditions | In vitro antiviral assays: ZIKV-induced CPE inhibition in Vero, A549, and U251 cells; activity against ZIKV strains MR766 and HPF2013. In vitro antibacterial assays: MIC determination against Gram-negative and Gram-positive bacteria [1] [2]. |
Why This Matters
For research programs targeting flavivirus infections, the 1-carboxylic acid isomer is a critical starting material for accessing a unique antiviral chemotype, whereas the 3-carboxylic acid isomer is more suitable for antibacterial discovery, preventing costly misassignment of resources.
- [1] Pei S, Yang J, Xia S, et al. Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery. 2023;20(3):335-342. Available at: https://www.benthamdirect.com/content/journals/lddd/10.2174/1570180819666220317151208 View Source
- [2] Bian C, Gao Y, Zhao S, et al. Design, synthesis and evaluation of novel substituted 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potential anti-ZIKV agents. Bioorganic Chemistry. 2026; 109833. Available at: https://www.sciencedirect.com/science/article/abs/pii/S004520682600369X View Source
